The compound is part of a broader class of pyrazolo[3,4-c]pyridines, which are known for their diverse biological activities and potential applications in medicinal chemistry. Pyrazolo[3,4-c]pyridine derivatives have been explored for their roles in drug discovery due to their ability to interact with various biological targets.
The synthesis of 4-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one typically involves several key steps:
The synthesis parameters such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
The molecular structure of 4-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one can be described as follows:
The structural integrity and arrangement are essential for its biological activity.
4-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one can undergo various chemical reactions:
These reactions are influenced by the electronic properties imparted by the substituents on the pyrazolo and pyridine rings.
The mechanism of action for compounds like 4-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one often involves interaction with specific biological targets such as enzymes or receptors.
Further studies are required to elucidate specific interactions and confirm biological efficacy.
The compound is generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
The applications of 4-Bromo-1,6-dimethyl-1H-pyrazolo[3,4-c]pyridin-7(6H)-one are primarily found in medicinal chemistry:
Regioselective bromination at the C4 position presents a critical strategic challenge due to competing reaction sites within the pyrazolo[3,4-c]pyridine scaffold. The electron-deficient nature of the pyridine ring necessitates electrophilic bromination under carefully controlled conditions. N-Bromosuccinimide (NBS) in dimethylformamide (DMF) at 0-5°C achieves >85% regioselectivity for C4 bromination when directed by the adjacent carbonyl moiety at C7, leveraging the inherent electronic polarization of the heterocyclic system [1] [7]. This specificity arises from the enhanced nucleophilic character at C4, as confirmed through molecular electrostatic potential (MEP) calculations [8]. Alternative brominating agents like bromine in acetic acid yield undesirable di- and tri-brominated byproducts (12-18% yield), particularly when reaction temperatures exceed 30°C [7].
Table 1: Comparative Bromination Efficiency
Brominating Agent | Solvent | Temp (°C) | C4 Selectivity (%) | Isolated Yield (%) |
---|---|---|---|---|
NBS | DMF | 0-5 | >85 | 78 |
Br₂ | AcOH | 25 | 62 | 55 |
CuBr₂ | CHCl₃ | Reflux | 45 | 51 |
NBS | CCl₄ | 80 | 32 | 40 |
Positional control is further enhanced through pre-coordination with Lewis acids (e.g., ZnCl₂), which complex with the pyridone carbonyl, directing ortho-bromination [8]. This approach suppresses N-bromination side products (<5%) commonly observed with unprotected lactam nitrogens [1]. Post-bromination crystallization from ethanol/water mixtures provides pharmaceutical-grade material (purity >99.5% by HPLC) [3].
Microwave irradiation enables rapid construction of the pyrazolo[3,4-c]pyridine core via solvent-free condensation, significantly reducing reaction times from conventional 12-18 hours to 20-45 minutes. The cyclocondensation of 5-amino-3-methylpyrazole with ethyl acetoacetate under catalyst-free microwave conditions (150°C, 300W) yields the 1,6-dimethyl-7H-pyrazolo[3,4-c]pyridin-4-one precursor with 92% efficiency and minimized dimeric byproducts (<3%) [8] [9]. This dramatic rate enhancement stems from dielectric heating effects that lower the activation barrier for dehydrogenative aromatization, the rate-determining step in conventional thermal methods [8].
Table 2: Microwave vs. Conventional Thermal Synthesis
Parameter | Microwave Method | Conventional Method |
---|---|---|
Reaction Time | 20-45 min | 12-18 h |
Temperature | 150°C | 180°C |
Yield | 88-92% | 65-70% |
Byproduct Formation | <3% | 15-20% |
Energy Consumption | 0.8 kWh/mol | 14.2 kWh/mol |
The solvent-free approach eliminates purification complexities associated with high-boiling polar solvents like DMF or NMP. Reaction scalability to 500g batches maintains consistent yield profiles (±2%) when employing continuous-flow microwave reactors with residence time control [8]. Subsequent bromination under microwave irradiation (NBS, silica gel support, 80°C, 10 min) delivers the target compound with 85% isolated yield and >98% purity by LC-MS [5].
Sequential methylation at N1 and C6 requires precise differentiation of nucleophilic sites: the pyrazole nitrogen (N1) exhibits greater basicity (pKa ~3.5) versus the lactam nitrogen (pKa ~0.2), enabling selective N1-alkylation prior to pyridone tautomer modification [5]. Dimethyl sulfate in acetone at pH 8-9 (controlled by K₂CO₃) achieves >95% N1-methylation within 2 hours at 60°C, leaving the lactam carbonyl intact [8]. Subsequent C6 methylation employs methyl iodide with lithium diisopropylamide (LDA) at -78°C to generate the enolate intermediate, quenching with MeI to install the C6-methyl group (71-75% yield) [9].
The methylation sequence is critical – reversing the steps promotes O-alkylation at the C4 carbonyl (15-22% yield) and N2-quaternization (8-12% yield). Spectroscopic differentiation of methylation sites is confirmed through ¹³C NMR: N1-methylation shifts C3 and C5 signals downfield by 5.2 ppm and 3.8 ppm respectively, while C6-methylation causes upfield shift of C7 (Δδ -8.3 ppm) due to altered bond polarization [9].
The C4-bromine serves as a versatile handle for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, enabling pharmaceutical derivatization without core degradation. Optimized conditions employ Pd(PPh₃)₄ (3 mol%) with SPhos ligand (6 mol%) in aqueous dioxane (3:1), achieving >90% conversion with arylboronic acids at 80°C within 4 hours [6] [10]. Sonogashira couplings require copper co-catalysis (CuI, 5 mol%) with triethylamine base in THF, accommodating terminal alkynes bearing hydroxyl, silyl, and amino functionalities (78-85% yield) [10].
Notably, the lactam carbonyl remains stable under these conditions when reactions are conducted under inert atmosphere. Computational studies (DFT) reveal the C-Br bond dissociation energy decreases to 215 kJ/mol in the brominated scaffold versus 268 kJ/mol in non-activated analogues, explaining the mild reaction feasibility [6]. This allows installation of pharmacophores like 4-aminophenyl (for kinase inhibition) or propargyl alcohol (for click chemistry) while preserving the hydrogen-bonding capacity of the pyridone moiety [10].
Scale-up beyond kilogram quantities encounters three critical bottlenecks: 1) Exothermic risks during NBS bromination requiring jet-mixing reactors for heat dissipation; 2) LDA-mediated enolate formation at -78°C demanding specialized cryogenic infrastructure; and 3) Column chromatography dependence for separating N-methylation regioisomers [3] [8]. Continuous-flow hydrogenation with Pd/C catalysts at 120°C and 35 bar pressure replaces batch reduction steps, enhancing throughput by 8-fold while suppressing dehalogenation (<0.5%) [8].
Solvent selection profoundly impacts purification efficiency: switching from DMF to acetonitrile/water mixtures in the final crystallization reduces solvent use by 60% and enables direct isolation with 99.7% purity. Nevertheless, the six-step sequence maintains a modest overall yield of 28-32% at pilot scale (50 kg), primarily due to losses during methylation controls and bromination workups [3]. Process mass intensity (PMI) analysis identifies bromination (PMI=87) and enolate methylation (PMI=112) as key areas requiring green chemistry innovations [8].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3